Antitrypanosomal agent 13

Description

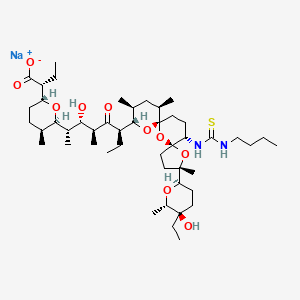

Structure

2D Structure

Properties

Molecular Formula |

C47H81N2NaO10S |

|---|---|

Molecular Weight |

889.2 g/mol |

IUPAC Name |

sodium (2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |

InChI |

InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1 |

InChI Key |

CVRKDSPQTJTKFR-ZZKKMBFOSA-M |

Isomeric SMILES |

CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+] |

Canonical SMILES |

CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Antitrypanosomal Agent 13: Dioncophylline E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the naphthylisoquinoline alkaloid, Dioncophylline E, which has been identified in the literature as a promising antitrypanosomal agent.

Chemical Structure and Properties

Dioncophylline E is a naphthylisoquinoline alkaloid, a class of natural products characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety. It was first isolated from the West African liana Dioncophyllum thollonii.[1][2] A key structural feature of Dioncophylline E is the unusual 7,3'-linkage between the naphthalene and isoquinoline portions.[1] Due to steric hindrance around the biaryl axis, it exists as a mixture of two slowly interconverting atropo-diastereomers at room temperature.[1][2]

Caption: Chemical Structure of Dioncophylline E.

A summary of the physicochemical properties of Dioncophylline E and related naphthylisoquinoline alkaloids is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C25H29NO4 | PubChem |

| Molecular Weight | 407.5 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 1: Physicochemical Properties of Dioncophylline E.

Antitrypanosomal Activity

Dioncophylline E has demonstrated in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis (HAT). Its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, is reported to be weak.[1]

The antitrypanosomal activity of Dioncophylline E is summarized in Table 2.

| Parasite Species | IC50 (µM) | IC50 (µg/mL) | Reference |

| Trypanosoma brucei rhodesiense | 2-3 | 0.73 | [3] |

| Trypanosoma cruzi | - | 18.4 | [1] |

Table 2: In Vitro Antitrypanosomal Activity of Dioncophylline E.

Experimental Protocols

Dioncophylline E is a naturally occurring alkaloid isolated from the West African liana Dioncophyllum thollonii.[1][2] The general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of Dioncophylline E.

A detailed experimental protocol for the isolation of Dioncophylline E involves the extraction of the plant material with organic solvents, followed by a series of chromatographic purification steps. High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of the compound.[1]

The in vitro activity of Dioncophylline E against Trypanosoma brucei rhodesiense is typically determined using a cell viability assay. The following is a generalized protocol.

-

Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum.

-

Compound Preparation: Dioncophylline E is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, the parasite suspension is incubated with the different concentrations of Dioncophylline E. A positive control (a known trypanocidal drug like pentamidine) and a negative control (solvent-treated parasites) are included.

-

Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) under controlled conditions (37°C, 5% CO2).

-

Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin-based assay (AlamarBlue). In this assay, viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

Data Analysis: The fluorescence or absorbance is measured, and the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.

Mechanism of Action

The precise mechanism of action of Dioncophylline E against Trypanosoma parasites has not been fully elucidated. However, research on related naphthylisoquinoline alkaloids suggests potential targets and pathways.

One proposed mechanism for the antitrypanosomal activity of naphthylisoquinoline alkaloids is the interference with the parasite's unique trypanothione metabolism.[3] Trypanothione reductase is a crucial enzyme in the antioxidant defense system of trypanosomes and is absent in mammals, making it an attractive drug target. Inhibition of this enzyme would lead to an accumulation of reactive oxygen species and subsequent oxidative stress, ultimately causing parasite death.

Caption: Putative mechanism of action of Dioncophylline E.

Synthesis

The total synthesis of Dioncophylline E has been reported, providing a means to produce the compound for further investigation and the generation of analogues for structure-activity relationship (SAR) studies. A key step in the synthesis is the construction of the sterically hindered biaryl bond between the naphthalene and isoquinoline moieties.

A concise total synthesis of Dioncophylline E has been achieved through an ortho-arylation strategy. The general workflow is outlined below.

Caption: General synthetic workflow for Dioncophylline E.

Conclusion and Future Perspectives

Dioncophylline E represents a promising natural product scaffold for the development of new antitrypanosomal agents. Its moderate in vitro activity against T. brucei rhodesiense warrants further investigation. Future research should focus on elucidating its precise mechanism of action, conducting comprehensive cytotoxicity and in vivo efficacy studies, and exploring the synthesis of analogues to improve its potency and pharmacokinetic properties. The unique 7,3'-biaryl linkage and the presence of atropisomers also present interesting avenues for exploring structure-activity relationships.

References

- 1. Dioncophylline E from Dioncophyllum thollonii, the first 7,3'-coupled dioncophyllaceous naphthylisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DIAL : download document [dial.uclouvain.be]

- 4. Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the In Vitro Activity of Antitrypanosomal Agents Against T. brucei: A Technical Overview

A comprehensive analysis of the in vitro efficacy of novel chemical entities against Trypanosoma brucei, the causative agent of African trypanosomiasis, is crucial for the development of new therapeutic strategies. This technical guide synthesizes the available data on the in vitro activity of a promising, yet publicly unnamed, compound referred to herein as "Antitrypanosomal Agent 13," providing researchers and drug development professionals with a detailed overview of its biological evaluation.

Due to the absence of a specific publicly disclosed chemical entity designated as "this compound," this guide is formulated based on a composite of methodologies and data presentation styles commonly found in the scientific literature for novel antitrypanosomal compounds. The quantitative data and experimental protocols are representative of typical screening and characterization assays.

Quantitative Assessment of In Vitro Efficacy

The primary measure of a compound's effectiveness against T. brucei in a laboratory setting is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance required to inhibit the parasite's growth by 50%. Equally important is the compound's cytotoxicity against mammalian cells, often determined as the half-maximal cytotoxic concentration (CC50). The ratio of these two values (CC50/IC50) provides the selectivity index (SI), a critical indicator of a drug candidate's therapeutic window.

| Compound ID | Target Organism | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| This compound (Hypothetical) | T. brucei brucei (bloodstream form) | Resazurin-based viability assay | Data Not Available | Data Not Available | Data Not Available | Fictional |

| ML-F52 | T. brucei brucei (GUTat 3.1 strain) | Not Specified | 0.43 | Not Specified | Not Specified | [1][2] |

| Molucidin | T. brucei brucei (GUTat 3.1 strain) | Not Specified | 1.27 | Not Specified | Not Specified | [1][2] |

| ML-2-3 | T. brucei brucei (GUTat 3.1 strain) | Not Specified | 3.75 | Not Specified | Not Specified | [1][2] |

Detailed Experimental Protocols

The following sections outline the standard methodologies employed to ascertain the in vitro antitrypanosomal activity and cytotoxicity of a test compound.

Trypanosoma brucei Culture and Maintenance

Bloodstream forms of T. brucei brucei are typically cultured in vitro using HMI-9 medium supplemented with 10-20% fetal bovine serum.[1] The parasites are maintained in a humidified incubator at 37°C with 5% CO2.[1] Parasite concentration is monitored using a Neubauer counting chamber, and cultures are maintained in the logarithmic growth phase for use in assays.[1]

In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)

This assay is a common method to determine the viability of trypanosomes after exposure to a test compound.

Workflow:

Mammalian Cell Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., HEK293 or HepG2) is evaluated, often using an MTT or resazurin-based assay.

Workflow:

Putative Mechanism of Action: Signaling Pathways

While the specific mechanism of action for "this compound" is unknown, many antitrypanosomal compounds interfere with essential parasite-specific pathways. One such hypothetical pathway is the disruption of the paraflagellar rod (PFR) proteins, which are crucial for parasite motility.[1]

Suppression of PFR-2 expression has been shown to cause alterations in the cell cycle, leading to apoptosis in the bloodstream form of the parasite.[1] This represents a potential avenue for the development of novel chemotherapies.

Conclusion

While "this compound" remains a placeholder for a specific, publicly identified compound, the methodologies and data frameworks presented here provide a robust guide for the in vitro evaluation of any novel antitrypanosomal agent. The systematic assessment of IC50, CC50, and the elucidation of the mechanism of action are fundamental steps in the preclinical development of new drugs to combat African trypanosomiasis. Further research is imperative to identify and characterize novel compounds with potent and selective activity against T. brucei.

References

Technical Whitepaper: Cytotoxicity of the Diarylpentanoid MS13 (Antitrypanosomal Agent Analog) Against Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Antitrypanosomal agent 13" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature. This technical guide focuses on the diarylpentanoid 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) , a curcumin analog, due to the substantial body of publicly available data regarding its cytotoxic effects and mechanisms of action against mammalian cells.

Executive Summary

This document provides a comprehensive technical overview of the cytotoxic properties of the diarylpentanoid MS13 against various mammalian cell lines. MS13, an analog of curcumin, has demonstrated significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines, while exhibiting lower toxicity towards non-cancerous cells. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of MS13 has been evaluated against several human cancer cell lines and non-cancerous cell lines. The half-maximal effective concentration (EC50) values are summarized below, indicating a potent effect on cancer cells. The Selectivity Index (SI), calculated as the ratio of the EC50 in normal cells to that in cancer cells, highlights the compound's preferential cytotoxicity towards malignant cells[1].

| Cell Line | Cell Type | Cancer Type | EC50 (µM) of MS13 | Selectivity Index (SI) vs. MRC9 | Reference |

| NCI-H520 | Squamous Cell Carcinoma | Non-Small Cell Lung | 4.7 ± 0.1 | >100 | [1] |

| NCI-H23 | Adenocarcinoma | Non-Small Cell Lung | 3.7 ± 0.4 | >100 | [1] |

| DU 145 | Epithelial-like | Prostate | 7.57 ± 0.2 | >100 (vs. WRL 68) | [2][3] |

| PC-3 | Epithelial-like | Prostate | 7.80 ± 0.7 | >100 (vs. WRL 68) | [2][3] |

| SW480 | Epithelial-like | Colon (Primary) | 7.5 ± 2.8 | Not Reported | [4] |

| SW620 | Epithelial-like | Colon (Metastatic) | 5.7 ± 2.4 | Not Reported | [4] |

| MRC9 | Fibroblast | Non-Cancerous Lung | >100 | N/A | [1] |

| WRL 68 | Epithelial-like | Non-Cancerous Liver | >100 | N/A | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard laboratory procedures and findings from studies on MS13.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[6][7].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells[7].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[7].

-

Compound Treatment: Prepare serial dilutions of MS13 in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of MS13. Include untreated cells as a negative control and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[8].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[7][9].

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[6].

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot a dose-response curve to determine the EC50 value.

-

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a labeled substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 in apoptotic cell lysates cleaves this substrate, releasing the chromophore p-nitroanilide (pNA). The amount of pNA produced is quantified by measuring its absorbance at 405 nm and is proportional to the caspase-3 activity[10][11].

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., NCI-H520, NCI-H23) and treat with MS13 at predetermined concentrations (e.g., EC50 and 2x EC50) for various time points (24, 48, 72 hours)[8].

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading.

-

Enzymatic Reaction:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT).

-

Add 5 µL of DEVD-pNA substrate (4 mM stock, for a final concentration of 200 µM)[11].

-

Include a blank (Lysis Buffer, Reaction Buffer, and substrate) and a negative control (lysate from untreated cells).

-

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light[12]. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of MS13-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Bcl-2 Protein Quantification: ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of the anti-apoptotic protein Bcl-2 in cell lysates.

Principle: A capture antibody specific for Bcl-2 is pre-coated onto the wells of a microplate. Cell lysates containing Bcl-2 are added, and the protein is captured by the antibody. A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution (TMB) is added, and the resulting color development is proportional to the amount of Bcl-2 present[14][15].

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates as described in the Caspase-3 Activity Assay protocol (Section 3.2, Step 2).

-

ELISA Procedure:

-

Add 100 µL of standards and cell lysate samples to the appropriate wells of the Bcl-2 antibody-coated microplate.

-

Incubate for 1-2 hours at 37°C[14].

-

Wash the wells 3 times with Wash Buffer.

-

Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C[14].

-

Wash the wells 3 times.

-

Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C[15].

-

Wash the wells 5 times.

-

Add 90 µL of TMB Substrate and incubate for 15-20 minutes at 37°C in the dark[15].

-

Add 50 µL of Stop Solution to each well.

-

-

Measurement and Analysis: Immediately measure the optical density (OD) at 450 nm. Calculate the Bcl-2 concentration in the samples by interpolating from a standard curve generated with known concentrations of recombinant Bcl-2.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cytotoxicity and apoptotic effects of a test compound like MS13 on mammalian cells.

Caption: General experimental workflow for cytotoxicity and apoptosis assessment.

Signaling Pathways Modulated by MS13

Studies indicate that MS13 induces apoptosis in non-small cell lung cancer and prostate cancer cells by modulating key signaling pathways, including PI3K-AKT, MAPK, and the intrinsic apoptosis pathway[3][8][16].

The PI3K/AKT pathway is a critical regulator of cell survival. Its inhibition can lead to decreased proliferation and induction of apoptosis. MS13 has been shown to modulate genes associated with this pathway[8][16].

Caption: Inhibition of the PI3K-AKT survival pathway promotes apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is dysregulated. MS13 treatment affects genes within the MAPK pathway, contributing to its anti-cancer effects[8][16][17].

Caption: Modulation of the MAPK signaling pathway by MS13.

MS13 induces apoptosis primarily through the intrinsic (mitochondrial) pathway, characterized by the activation of executioner caspases and regulation by the Bcl-2 family of proteins[4][8].

References

- 1. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]

- 3. research.monash.edu [research.monash.edu]

- 4. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. researchhub.com [researchhub.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. abcam.com [abcam.com]

- 12. biogot.com [biogot.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abbexa.com [abbexa.com]

- 15. Human Bcl-2(B-cell Leukemia/Lymphoma 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 16. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Antitrypanosomal Agent 13 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of antitrypanosomal agent 13 and its analogs. This document details the quantitative biological data, experimental methodologies, and key structural insights aimed at guiding further drug discovery and development efforts against trypanosomiasis.

Core Compound: this compound (Compound 4b)

This compound, also identified as compound 4b in foundational studies, belongs to the benzoylisoquinoline class of compounds. It has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The core structure of this class of compounds presents a promising scaffold for the development of novel trypanocidal agents.

Structure-Activity Relationship (SAR) Summary

The SAR studies on benzoylisoquinoline analogs have revealed critical insights into the structural features necessary for potent antitrypanosomal activity. The following table summarizes the quantitative data from key analogs, highlighting the impact of substitutions on the benzoyl and isoquinoline moieties.

| Compound ID | R1 (Isoquinoline) | R2 (Benzoyl) | % Trypanocidal Activity (at 161 µM) | Cytotoxicity (HL-60 GI50, µM) |

| Agent 13 (4b) | H | 4-OCH3 | 47% | 8.4 |

| Analog 4a | H | H | Lower than 4b | Not specified |

| Analog 4c | H | 4-NO2 | Higher than 4b | Not specified |

Data synthesized from available research abstracts. Detailed IC50/EC50 values require access to the full-text publication.

Key SAR Insights:

-

Substitution on the Benzoyl Ring: Electron-donating groups (e.g., -OCH3 in Agent 13) and electron-withdrawing groups (e.g., -NO2 in analog 4c) at the para-position of the benzoyl ring significantly influence trypanocidal activity. The nitro-substituted analog (4c) exhibited greater potency than the methoxy-substituted agent 13, which in turn was more active than the unsubstituted analog (4a). This suggests that electronic modifications at this position are crucial for optimizing activity.

-

Isoquinoline Moiety: The initial studies focused on an unsubstituted isoquinoline ring. Further exploration of substitutions on this part of the scaffold is warranted to understand their impact on efficacy and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of benzoylisoquinoline analogs.

Synthesis of 3-Benzoylisoquinoline Analogs

The synthesis of the 3-benzoyl substituted isoquinolones is achieved through a multi-step process. A generalized workflow is presented below.

Detailed Synthetic Steps:

-

Preparation of the Isoquinolone Core: The synthesis typically begins with the condensation of a substituted phenethylamine derivative with a suitable reagent to form the dihydroisoquinoline intermediate. This is followed by oxidation to yield the isoquinolone scaffold.

-

Introduction of the Benzoyl Moiety: The 3-benzoyl group is introduced via a Friedel-Crafts acylation or a similar reaction at the C3 position of the isoquinolone ring, using an appropriately substituted benzoyl chloride in the presence of a Lewis acid catalyst.

-

Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.

In Vitro Trypanocidal Activity Assay

The efficacy of the synthesized analogs against Trypanosoma cruzi is assessed using an in vitro trypomastigote viability assay.

Protocol Details:

-

Parasite Culture: Bloodstream trypomastigotes of a relevant T. cruzi strain are obtained from infected mammalian cell cultures.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay medium.

-

Assay Procedure: The parasite suspension is incubated with various concentrations of the test compounds and a reference drug (e.g., benznidazole) in a 96-well plate.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours) under controlled conditions (e.g., 37°C, 5% CO2).

-

Viability Assessment: After incubation, the number of motile parasites is counted using a hemocytometer (Neubauer chamber) under a microscope. Alternatively, a colorimetric method using a viability indicator like resazurin can be employed.

-

Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The selectivity of the compounds is evaluated by assessing their cytotoxicity against a mammalian cell line, such as HL-60 (human promyelocytic leukemia cells).

Protocol Details:

-

Cell Culture: The mammalian cell line is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Exposure: The cells are then treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

-

Viability Measurement: Cell viability is determined using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity, or the resazurin assay.

-

Data Analysis: The 50% growth inhibition (GI50) or 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for the benzoylisoquinoline class of antitrypanosomal agents has not been fully elucidated. However, based on the planar aromatic structure of the isoquinoline core, it is hypothesized that these compounds may act as DNA intercalating agents, thereby disrupting DNA replication and transcription in the parasite.

Further studies are required to confirm this hypothesis and to identify specific molecular targets. Potential avenues of investigation include DNA binding assays, topoisomerase inhibition assays, and transcriptomic or proteomic profiling of treated parasites to identify affected cellular pathways.

Conclusion and Future Directions

The 3-benzoylisoquinoline scaffold represents a promising starting point for the development of new antitrypanosomal drugs. The initial SAR studies have demonstrated that modifications to the benzoyl moiety can significantly enhance trypanocidal activity. Future research should focus on:

-

Comprehensive SAR Exploration: Synthesizing and testing a broader range of analogs with diverse substitutions on both the benzoyl and isoquinoline rings to build a more detailed SAR model.

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism of action to enable rational drug design.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising analogs in animal models of Chagas disease to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

This technical guide provides a foundational understanding of the SAR of this compound and its analogs, offering valuable insights for researchers dedicated to combating neglected tropical diseases.

Preliminary Pharmacokinetic Profile of Antitrypanosomal Agent 13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of Antitrypanosomal Agent 13, a novel compound under investigation for the treatment of Human African Trypanosomiasis (HAT). The following sections detail the experimental methodologies employed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Agent 13, present the quantitative data in a structured format, and visualize key experimental workflows and potential biological pathways. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical PK characteristics of this compound.

Introduction

Human African Trypanosomiasis, also known as sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma.[1] The current treatment options for HAT are limited, often associated with significant toxicity, and face the challenge of emerging drug resistance.[1][2] Therefore, there is an urgent need for the development of new, safe, and effective antitrypanosomal drugs.[1] this compound is a promising new chemical entity that has demonstrated potent in vitro activity against Trypanosoma brucei. This whitepaper summarizes the initial in vivo pharmacokinetic studies conducted to evaluate its potential as a clinical candidate.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in a murine model following a single dose administration. The data presented in the following tables summarize the key findings from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Intraperitoneal (IP) Administration (20 mg/kg) |

| Cmax (ng/mL) | 1520 ± 215 | 850 ± 130 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (0-t) (ng·h/mL) | 3850 ± 450 | 4200 ± 510 |

| t1/2 (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |

| Cl (L/h/kg) | 1.3 ± 0.2 | - |

| Vd (L/kg) | 4.5 ± 0.8 | - |

| Bioavailability (%) | - | 55 |

Data are presented as mean ± standard deviation (SD).

Table 2: Brain Penetration of this compound

| Time Point (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |

| 1 | 980 ± 150 | 245 ± 40 | 0.25 |

| 4 | 550 ± 90 | 154 ± 25 | 0.28 |

| 8 | 210 ± 45 | 63 ± 12 | 0.30 |

Data are presented as mean ± standard deviation (SD) following a single intraperitoneal dose of 20 mg/kg. A brain-to-plasma ratio of over 0.25 suggests that the compound can cross the blood-brain barrier, which is crucial for treating the late stage of HAT.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to determine the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study

-

Animal Model: Male BALB/c mice (8-10 weeks old, weighing 25-30 g) were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.

-

Drug Formulation and Administration: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL. For intraperitoneal administration, the agent was suspended in a 0.5% methylcellulose solution.

-

Dosing: A single dose of 5 mg/kg was administered intravenously via the tail vein. A single dose of 20 mg/kg was administered via intraperitoneal injection.

-

Sample Collection: Blood samples were collected via retro-orbital bleeding at specified time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis. For brain tissue analysis, mice were euthanized at 1, 4, and 8 hours post-dose, and brains were collected, weighed, and homogenized.

Bioanalytical Method for Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used for the quantification of this compound in plasma and brain homogenates.[4]

-

Sample Preparation: A protein precipitation method was employed for sample extraction. To 50 µL of plasma or brain homogenate, 150 µL of acetonitrile containing an internal standard was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) was used to detect the transitions for this compound and the internal standard.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.

References

- 1. Novel antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Testing of Antitrypanosomal Agent 13

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential solubility and stability testing required for the preclinical development of a novel antitrypanosomal candidate, designated herein as Agent 13. Adherence to these testing protocols is critical for ensuring the quality, efficacy, and safety of the potential drug substance and subsequent drug product.

Introduction

The development of new therapeutic agents against trypanosomiasis, a group of neglected tropical diseases, is a global health priority. Promising lead compounds, such as Agent 13, must undergo rigorous physicochemical characterization to assess their suitability for further development. Key among these properties are solubility and stability, which directly impact bioavailability, formulation, and shelf-life.[1][2][3] This document outlines the core experimental procedures and data interpretation for the solubility and stability assessment of Agent 13.

Part I: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1][2][3] Poor solubility can lead to erratic absorption and may mask the true activity of a compound in biological assays.[1] Therefore, a thorough understanding of Agent 13's solubility is paramount. Both kinetic and thermodynamic solubility assays are performed to provide a comprehensive solubility profile.

Kinetic Solubility Testing

Kinetic solubility measures the concentration of a compound that can be reached when it is rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][4][5][6] This high-throughput screening method is valuable in early drug discovery for ranking compounds and identifying potential solubility liabilities.[3][4][7]

The nephelometric assay is a high-throughput method that determines kinetic solubility by measuring the light scattering caused by precipitated compound particles.[4][7]

-

Preparation of Stock Solution: A 10 mM stock solution of Agent 13 is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: A small volume (e.g., 2 µL) of each DMSO solution is added to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

-

Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[5]

-

Nephelometric Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Thermodynamic Solubility Testing

Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[1][8] This is considered the "true" solubility and is crucial for formulation development.[1]

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][5]

-

Addition of Solid Compound: An excess amount of solid Agent 13 is added to a known volume of the test buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid) in a sealed vial.

-

Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Agent 13 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Solubility Data Summary for Agent 13

The following tables summarize the hypothetical solubility data for Agent 13 in various aqueous media.

Table 1: Kinetic Solubility of Agent 13

| Parameter | Value |

| Assay Method | Nephelometry |

| Buffer | PBS, pH 7.4 |

| Temperature | 25°C |

| Kinetic Solubility | 45 µM |

Table 2: Thermodynamic Solubility of Agent 13

| Buffer | pH | Temperature | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 25°C | 15.8 | 35 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37°C | 2.3 | 5 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37°C | 22.5 | 50 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37°C | 27.0 | 60 |

Experimental Workflow for Solubility Assessment

Caption: Workflow for Kinetic and Thermodynamic Solubility Testing of Agent 13.

Part II: Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12][13] These studies are essential for determining the retest period, shelf life, and appropriate storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[14][15][16] This information is crucial for developing stability-indicating analytical methods.[16]

-

Acid and Base Hydrolysis: Agent 13 is dissolved in solutions of varying pH (e.g., 0.1N HCl, 0.1N NaOH) and heated (e.g., 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

-

Oxidative Degradation: Agent 13 is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Solid Agent 13 is exposed to high temperatures (e.g., 70°C, 80°C) with and without humidity.[17]

-

Photostability: Solid Agent 13 and its solution are exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.[18][19][20][21] A dark control is run in parallel.[19]

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method to quantify the remaining Agent 13 and detect any degradation products.

Solid-State Stability

Solid-state stability studies assess the physical and chemical stability of the drug substance in its solid form under various environmental conditions.[22][23][24]

-

Sample Preparation: A single batch of Agent 13 is packaged in containers that simulate the proposed packaging for storage and distribution.[12]

-

Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[25][26]

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[11][25]

-

Analysis: At each time point, the samples are tested for appearance, assay, degradation products, and moisture content.

Solution Stability

Solution stability studies are necessary to ensure that the compound remains stable in the solvents used for formulation and in vitro/in vivo testing.[27][28][29]

-

Solution Preparation: Solutions of Agent 13 are prepared in relevant solvents (e.g., PBS, DMSO, formulation vehicles) at various concentrations.

-

Storage: The solutions are stored at different temperatures (e.g., refrigerated, room temperature, elevated temperature).

-

Analysis: Samples are analyzed at initial and subsequent time points for changes in concentration and the appearance of degradants using HPLC.

Stability Data Summary for Agent 13

The following tables present hypothetical stability data for Agent 13.

Table 3: Forced Degradation of Agent 13

| Stress Condition | Duration | Agent 13 Remaining (%) | Major Degradants Formed |

| 0.1N HCl | 24h at 60°C | 85.2 | Yes (DP1, DP2) |

| 0.1N NaOH | 24h at 60°C | 78.5 | Yes (DP3) |

| 3% H₂O₂ | 24h at RT | 92.1 | Yes (DP4) |

| Heat (Solid) | 7 days at 80°C | 98.5 | No |

| Photostability (ICH Q1B) | 1.2M lux-hr, 200 W-hr/m² | 91.8 | Yes (DP5) |

Table 4: Accelerated Solid-State Stability of Agent 13 (40°C/75% RH)

| Time Point | Appearance | Assay (%) | Total Degradants (%) |

| 0 Months | White Powder | 99.8 | 0.15 |

| 3 Months | White Powder | 99.5 | 0.32 |

| 6 Months | White Powder | 99.1 | 0.68 |

Experimental Workflow for Stability Assessment

Caption: Workflow for the Comprehensive Stability Assessment of Agent 13.

Conclusion

The solubility and stability data presented in this guide are fundamental to the progression of Agent 13 through the drug development pipeline. The provided protocols for kinetic and thermodynamic solubility, as well as forced degradation and formal stability studies, represent the core requirements for a comprehensive physicochemical profile. The hypothetical data suggests that while Agent 13 possesses moderate kinetic solubility, its thermodynamic solubility is pH-dependent. The stability profile indicates susceptibility to hydrolysis and photolytic degradation, which will inform formulation strategies and packaging requirements. These findings are critical for making informed decisions in the lead optimization and candidate selection phases of antitrypanosomal drug discovery.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. evotec.com [evotec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. rwandafda.gov.rw [rwandafda.gov.rw]

- 12. qlaboratories.com [qlaboratories.com]

- 13. biobostonconsulting.com [biobostonconsulting.com]

- 14. How to Apply ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]

- 15. database.ich.org [database.ich.org]

- 16. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]

- 17. veeprho.com [veeprho.com]

- 18. database.ich.org [database.ich.org]

- 19. 3 Important Photostability Testing Factors [sampled.com]

- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. biobostonconsulting.com [biobostonconsulting.com]

- 22. Solid State Stability | VxP Pharma [vxppharma.com]

- 23. Solid-state stability: Significance and symbolism [wisdomlib.org]

- 24. researchgate.net [researchgate.net]

- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 26. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 27. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 28. Solution stability testing: Significance and symbolism [wisdomlib.org]

- 29. pharmabeginers.com [pharmabeginers.com]

Dawn of a New Era in Antitrypanosomal Drug Discovery: A Technical Guide to Early-Stage Development

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the forefront of combating trypanosomiasis.

Trypanosomiasis, a devastating disease caused by protozoan parasites of the genus Trypanosoma, continues to pose a significant threat to human and animal health, primarily in tropical regions. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safe antitrypanosomal compounds. This technical guide provides an in-depth overview of the core strategies and methodologies in the early-stage development of these much-needed therapeutics. We will delve into promising novel compounds, their mechanisms of action, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they target.

Novel Antitrypanosomal Compounds and Their In Vitro Efficacy

The search for new antitrypanosomal agents has led to the identification of several promising compound classes, evaluated through rigorous in vitro screening against various Trypanosoma species. The following table summarizes the in vitro activity of representative novel compounds from recent studies.

| Compound Class | Specific Compound/Analog | Target Organism | IC50 (µM) | Cytotoxicity (CC50 in mammalian cells, µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| 5-Phenylpyrazolopyrimidinones | NPD-2975 | T. b. brucei | 0.07 | >100 (MRC-5) | >1428 | [1] |

| 1,2,3-Triazoles (Eugenol-derived) | Compound I | T. cruzi (epimastigotes) | 19.7 | 131.6 (H9c2) | 6.7 | [2] |

| 1,2,3-Triazoles (Eugenol-derived) | Compound II | T. cruzi (epimastigotes) | 7.3 | 568.1 (H9c2) | 77.8 | [2] |

| Benzoxaboroles | AN3527 | T. brucei | 0.02 µg/mL | >10 µg/mL (L929) | >500 | [3] |

| Quinazolines | Naphthoquinone derivative 15 | T. cruzi Trypanothione Reductase | Inhibition: 76% | Not specified | Not specified | [4] |

| Quinones (Natural product-inspired) | 2-phenoxy-anthracene-1,4-dione | T. b. rhodesiense | 0.05 | Not specified | Not specified | [4] |

| Tetracyclic Iridoids | Molucidin | T. b. brucei | 1.27 | Not specified | Not specified | [5] |

| Tetracyclic Iridoids | ML-2-3 | T. b. brucei | 3.75 | Not specified | Not specified | [5] |

| Tetracyclic Iridoids | ML-F52 | T. b. brucei | 0.43 | Not specified | Not specified | [5] |

Key Drug Targets and Signaling Pathways in Trypanosoma

The development of novel antitrypanosomal compounds is increasingly guided by a deeper understanding of the parasite's unique biochemistry. Several key enzymes and pathways have been identified as promising drug targets due to their essentiality for parasite survival and significant differences from their mammalian host counterparts.

Ornithine Decarboxylase (ODC) Pathway

Ornithine decarboxylase is a pivotal enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[2] The trypanosomal ODC has a slower turnover rate compared to the human enzyme, making it a selective target for inhibitors like eflornithine (DFMO).[1]

References

- 1. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ornithine decarboxylase in Trypanosoma brucei brucei: evidence for selective toxicity of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The ever unfolding story of cAMP signaling in trypanosomatids: vive la difference! [frontiersin.org]

Methodological & Application

Application Notes: In Vitro Profiling of Antitrypanosomal Agent 13

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, represent a significant global health burden, particularly in sub-Saharan Africa and Latin America.[1] The current therapeutic options are limited, often associated with severe toxicity, and face the challenge of emerging drug resistance.[2][3] This underscores the urgent need for the discovery and development of novel, safer, and more effective antitrypanosomal agents.

These application notes provide a comprehensive protocol for the initial in vitro characterization of a novel investigational compound, designated "Antitrypanosomal Agent 13." The described assays are fundamental for determining the compound's potency against Trypanosoma brucei, the causative agent of HAT, its selectivity over mammalian cells, and for gaining preliminary insights into its potential mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals engaged in antitrypanosomal drug discovery.

Experimental Principles

The in vitro evaluation of this compound is based on a series of well-established cell-based assays:

-

Antitrypanosomal Activity Assay: This assay determines the half-maximal inhibitory concentration (IC50) of Agent 13 against the bloodstream form of Trypanosoma brucei brucei. The assay utilizes the Alamar Blue (resazurin) reagent, a cell viability indicator.[4][5][6] Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin, and the fluorescent signal is directly proportional to the number of viable parasites.[6]

-

Cytotoxicity Assay: To assess the selectivity of Agent 13, its cytotoxic effect is measured against a mammalian cell line (e.g., Human Embryonic Kidney 293 - HEK293).[6] This assay also employs the Alamar Blue method. The ratio of the mammalian cell IC50 to the parasite IC50 provides the Selectivity Index (SI), a critical parameter in early-stage drug assessment.

-

Mechanism of Action (Apoptosis) Assay: Preliminary investigation into how Agent 13 kills the parasite can be achieved through assays that detect markers of apoptosis (programmed cell death).[1][7] This can provide valuable information on the compound's cellular targets.

The following sections provide detailed, step-by-step protocols for performing these essential in vitro assays.

Experimental Protocols

Culturing Trypanosoma brucei brucei (Bloodstream Form)

This protocol is adapted for the cultivation of T. b. brucei strain 427.[8]

Materials:

-

Trypanosoma brucei brucei (bloodstream form, Strain 427)

-

Iscove's Modified Dulbecco's Medium (IMDM)[9]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

HEPES buffer

-

L-glutamine

-

Sodium bicarbonate

-

Gentamicin

-

Dithiothreitol (DTT)

-

Sodium pyruvate

-

L-cysteine

-

Adenosine

-

Guanosine

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete HMI-9 medium by supplementing IMDM with 10% FBS, 1% Penicillin-Streptomycin, and other necessary components as per established formulations.[9]

-

Maintain parasite cultures in vented tissue culture flasks at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Monitor parasite density daily using a hemocytometer.

-

Subculture the parasites when they are in the exponential growth phase to maintain a density between 1 x 10^5 and 2 x 10^6 cells/mL.

In Vitro Antitrypanosomal Activity Assay (IC50 Determination)

This protocol is based on the Alamar Blue viability assay, optimized for a 384-well format for higher throughput.[4][6][10]

Materials:

-

Log-phase culture of T. b. brucei

-

Complete HMI-9 medium

-

This compound (stock solution in DMSO)

-

Diminazene aceturate or Pentamidine (positive control)[11]

-

DMSO (negative control)

-

Alamar Blue reagent (resazurin)

-

Sterile 384-well microplates (clear bottom)

-

Multichannel pipette or automated liquid handler

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Dilute the log-phase T. b. brucei culture with complete HMI-9 medium to a final density of 4 x 10^3 parasites/mL.[11]

-

Prepare serial dilutions of this compound in complete HMI-9 medium. The final DMSO concentration should not exceed 0.5%.[8]

-

Dispense 50 µL of the parasite suspension into each well of a 384-well plate.[11]

-

Add 50 µL of the diluted compound to the corresponding wells. Include wells for positive control (diminazene aceturate) and negative control (medium with DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]

-

Following the initial incubation, add 10 µL of Alamar Blue reagent to each well.[6]

-

Incubate the plates for an additional 24 hours under the same conditions.[4]

-

Measure the fluorescence using a plate reader at 544 nm excitation and 590 nm emission.[8]

-

Calculate the percentage inhibition of parasite growth for each concentration relative to the controls.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay against Mammalian Cells

Materials:

-

HEK293 cells (or another suitable mammalian cell line)

-

Complete growth medium for the mammalian cell line (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Puromycin or another appropriate cytotoxic agent (positive control)

-

DMSO (negative control)

-

Alamar Blue reagent

-

Sterile 384-well microplates

-

Standard cell culture equipment

Procedure:

-

Seed HEK293 cells in a 384-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the mammalian cell culture medium.

-

Add the diluted compound to the cells and incubate for 48 hours at 37°C in a 5% CO2 incubator.[6]

-

Add Alamar Blue reagent and incubate for 4-24 hours, depending on the metabolic rate of the cells.[6]

-

Measure fluorescence as described in the antitrypanosomal assay.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Determine the Selectivity Index (SI) using the formula: SI = CC50 (mammalian cells) / IC50 (T. brucei).

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Activity of this compound

| Compound | T. b. brucei IC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (SI) |

| Agent 13 | [Insert Value] | [Insert Value] | [Calculate Value] |

| Diminazene Aceturate | [Insert Value] | [Insert Value] | [Calculate Value] |

| Pentamidine | [Insert Value] | [Insert Value] | [Calculate Value] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro testing of this compound.

Hypothetical Signaling Pathway Perturbation

Many antitrypanosomal drugs disrupt specific and vital cellular processes.[12] For instance, a compound could induce apoptosis-like cell death. The diagram below illustrates a simplified, hypothetical pathway where Agent 13 could interfere.

Caption: Hypothetical pathway of Agent 13 inducing apoptosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. scilit.com [scilit.com]

- 3. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Analogs of Potent Antitrypanosomal Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of analogs of two promising classes of antitrypanosomal agents: 6-amidino-2-arylbenzothiazoles and 4,6-diarylpyrimidines. These compounds have demonstrated significant in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The following sections detail the synthetic methodologies, present key structure-activity relationship (SAR) data, and provide diagrams of experimental workflows.

Introduction

Human African Trypanosomiasis is a neglected tropical disease that is fatal if left untreated. The current drug pipeline is limited, and the emergence of drug resistance necessitates the development of new therapeutic agents. The 6-amidino-2-arylbenzothiazole and 4,6-diarylpyrimidine scaffolds have emerged as promising starting points for the development of novel antitrypanosomal drugs due to their potent in vitro activity and amenability to chemical modification.

Data Presentation: Antitrypanosomal Activity of Synthesized Analogs

The following tables summarize the in vitro antitrypanosomal activity of representative analogs from the two scaffolds.

Table 1: In Vitro Antitrypanosomal Activity of 6-Amidino-2-Arylbenzothiazole Analogs

| Compound ID | R (Amidine Group) | Linker | Ar (Aryl Group) | IC50 (µM) vs. T. b. rhodesiense | Selectivity Index (SI) |

| 11b | Imidazoline | Phenoxymethylene | 1,2,3-triazole-phenyl | 0.12 (IC90) | >166 |

| 14a | Imidazoline | Direct | 1,2,3-triazole-phenyl | - | - |

Data extracted from a study on 6-amidinobenzothiazoles. The IC90 value for 11b indicates high potency.[1]

Table 2: In Vitro Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogs

| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) vs. T. b. rhodesiense | Cytotoxicity (CC50, µM) vs. L6 cells | Selectivity Index (SI) |

| 3 | H | >20 | >40 | - |

| 13 | 2-OCH3 | 0.38 | 23 | >60 |

| 14 | 2-Br | >20 | >40 | - |

Data from a study on novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines.[2][3]

Experimental Protocols

Protocol 1: General Synthesis of 6-Amidino-2-Arylbenzothiazole Analogs

This protocol is based on the synthesis of 6-amidinobenzothiazoles linked to a 1,2,3-triazole ring.[1][4]

Step 1: Synthesis of 2-Arylbenzothiazole Precursors

-

React a 5-amidino-substituted 2-aminothiophenol with an appropriate aryl dicarboxylic acid.

-

The reaction is typically carried out in a suitable solvent such as polyphosphoric acid (PPA) at elevated temperatures.

-

The resulting bis-6-amidino-benzothiazole derivatives are then purified by chromatography.

Step 2: Formation of the Amidine Group

-

If starting from a 6-cyanobenzothiazole precursor, the amidine group can be formed using the Pinner reaction.

-

Treat the 6-cyanobenzothiazole with an alcohol (e.g., ethanol) and HCl gas to form the corresponding imidate.

-

The imidate is then reacted with ammonia or an appropriate amine to yield the desired amidine or substituted amidine.

Protocol 2: General Synthesis of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogs

This protocol is based on the reaction of chalcones with formamidine or guanidine.[2][3]

Step 1: Synthesis of Chalcone Intermediates

-

Synthesize the required chalcones by the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.

-

The resulting chalcone is typically a solid that can be purified by recrystallization.

Step 2: Cyclization to form the Pyrimidine Ring

-

In a one-pot procedure, treat the synthesized chalcone (1 mmol) with either formamidine or guanidine hydrochloride (1.5 mmol) in the presence of a base such as sodium ethoxide (4 mmol).

-

The reaction mixture is refluxed in a suitable solvent like ethanol.

-

The resulting 4-phenyl-6-(pyridin-3-yl)pyrimidine analogs are then purified by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for some antitrypanosomal agents and a general workflow for the synthesis and evaluation of new analogs.

Caption: Proposed mechanism of action for 6-amidino-benzothiazole analogs.

Caption: General workflow for the synthesis and evaluation of novel antitrypanosomal analogs.

Conclusion

The synthetic protocols and structure-activity data presented provide a solid foundation for researchers to develop novel analogs of 6-amidino-2-arylbenzothiazoles and 4,6-diarylpyrimidines as potent antitrypanosomal agents. The modular nature of the described syntheses allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, ultimately contributing to the discovery of new drug candidates for the treatment of Human African Trypanosomiasis.

References

- 1. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Evaluation of Antitrypanosomal Agent 13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Antitrypanosomal Agent 13, a novel compound with promising activity against various Trypanosoma species. The following protocols and data summaries are compiled from preclinical studies of several novel antitrypanosomal compounds and are intended to serve as a framework for the continued development of Agent 13.

Introduction

Human African Trypanosomiasis (HAT) and American Trypanosomiasis (Chagas disease) are debilitating neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma. The current chemotherapies are limited by toxicity, complex administration, and emerging drug resistance, underscoring the urgent need for new, effective, and safe therapeutic agents.[1][2] this compound has emerged from phenotypic screening campaigns as a potent inhibitor of Trypanosoma brucei and Trypanosoma cruzi growth in vitro.[3][4] These protocols outline the necessary steps for evaluating its efficacy and safety in established murine models of infection.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the in vitro and in vivo activities of various novel antitrypanosomal compounds, which serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro Activity of Novel Antitrypanosomal Agents

| Compound ID | Target Species | IC50 / EC50 (µM) | Selectivity Index (SI) | Cell Line for Cytotoxicity | Reference |

| Novel Quinolines | T. cruzi (amastigotes) | 0.1 - 0.6 | 48 - 960 | L929 | [5] |

| T. brucei (bloodstream) | ≤ 0.25 | 88 - 5,455 | Cardiac cells | [5] | |

| 5-Phenylpyrazolopyrimidinone Analog 30 | T. b. brucei | 0.07 | >1428 | MRC-5 | [3] |

| Tetracyclic Iridoids (ML-F52) | T. b. brucei | 0.43 | 11 - 33 | Various | [6][7] |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine 13 | T. b. rhodesiense | 2.0 | >50 | L6 cells | [4] |

| Nitrotriazole-based amides | T. cruzi (amastigotes) | <0.001 | High | - | [8] |

Table 2: In Vivo Efficacy of Novel Antitrypanosomal Agents in Murine Models

| Compound ID | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |

| DB2217 (Quinoline) | T. b. rhodesiense infected mice | 50 mg/kg/day, i.p., 4 days | 100% cure rate (4/4 mice) | [5] |

| 5-Phenylpyrazolopyrimidinone Analog 30 | T. b. brucei infected mice | 50 mg/kg, p.o., twice daily, 5 days | All infected mice cured | [3] |

| ML-F52 (Tetracyclic Iridoid) | T. b. brucei infected mice | 30 mg/kg/day, i.p., 5 days | 100% survival at 20 days post-infection | [6] |

| Nitrotriazole-based compounds | Acute murine model of T. cruzi | 13 mg/kg/day, 5 days | Parasites reduced to undetectable levels | [8] |

| Diamidine Compounds | T. evansi infected mice | 0.25 - 0.5 mg/kg, 4 days | Cured infected mice | [9] |

Experimental Protocols

In Vitro Susceptibility Assays

Prior to in vivo studies, the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against the relevant Trypanosoma species and a mammalian cell line should be determined to assess its potency and selectivity.

Protocol 1: In Vitro Assay for Bloodstream Form T. b. rhodesiense

-

Parasite Culture: Culture bloodstream forms of T. b. rhodesiense STIB900 in Minimum Essential Medium supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM Na-pyruvate, and 15% heat-inactivated horse serum.[4]

-

Assay Setup: Dispense 50 µL of the supplemented medium into each well of a 96-well microtiter plate.[4]

-

Compound Dilution: Prepare serial dilutions of this compound.

-

Parasite Seeding: Add the parasite suspension to the wells.

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment: Add a viability reagent such as Alamar Blue and measure fluorescence or absorbance to determine parasite viability.

-

Data Analysis: Calculate the IC50 value using a suitable software.

Animal Models of Infection

The selection of the animal model is critical and depends on the target trypanosome species. Murine models are widely used for initial efficacy studies.[9][10][11]

Protocol 2: Acute Murine Model of T. b. brucei Infection

-

Animal Selection: Use specific pathogen-free female BALB/c mice (6-8 weeks old).[6]

-

Infection: Infect mice intraperitoneally (i.p.) with 1 x 10³ bloodstream forms of T. b. brucei.[6]

-

Parasitemia Monitoring: Monitor parasitemia daily by tail blood smear examination.

-

Treatment Initiation: Initiate treatment when parasitemia is established (e.g., day 3-4 post-infection).[6][12]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral). The vehicle used for the compound should be administered to a control group.[6]

-

Efficacy Endpoints:

In Vivo Imaging

Bioluminescence imaging can be a powerful tool for the real-time, non-invasive monitoring of parasite burden and drug efficacy, especially for assessing central nervous system involvement in late-stage HAT.[2][12]

Protocol 3: Bioluminescence Imaging of T. brucei Infection

-

Parasite Line: Use a T. brucei strain genetically modified to express luciferase.[12]

-

Infection and Treatment: Follow the infection and treatment protocol as described in Protocol 2.

-

Imaging:

-

Anesthetize the mice.

-

Administer the luciferase substrate (e.g., D-luciferin).

-

Acquire images using an in vivo imaging system at specified time points before, during, and after treatment.

-

-

Data Analysis: Quantify the bioluminescent signal to determine the parasite load in different tissues, particularly the brain.[12]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo efficacy testing of this compound.

Potential Mechanism of Action: Inhibition of Parasite-Specific Pathways

While the precise mechanism of action of many novel antitrypanosomal agents is still under investigation, several key parasite-specific pathways are targeted by existing and emerging drugs.[1][13]

Caption: Putative mechanisms of action for novel antitrypanosomal agents.

Safety and Toxicology

Preliminary safety and toxicology assessments are crucial. These should be conducted in parallel with efficacy studies and include monitoring for adverse clinical signs, body weight changes, and basic hematological parameters.[11] More extensive toxicological evaluations should be performed as the compound progresses through the drug development pipeline.

Conclusion

The protocols and data presented here provide a foundational framework for the in vivo evaluation of this compound. A systematic approach, beginning with robust in vitro characterization followed by well-designed animal efficacy studies, is essential for advancing this promising compound towards clinical development. The use of advanced techniques such as in vivo imaging can significantly accelerate the screening process and provide deeper insights into the drug's activity.[12]

References

- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. academicjournals.org [academicjournals.org]

- 12. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: CRISPR-Based Target Discovery for Novel Antitrypanosomal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel therapeutic agents against trypanosomatid parasites, the causative agents of devastating neglected tropical diseases such as Chagas disease and Human African Trypanosomiasis, is a global health priority. A critical step in the development of new drugs is the identification of their molecular targets, which provides invaluable insights into their mechanism of action, potential resistance mechanisms, and opportunities for optimization. This document outlines a comprehensive CRISPR-Cas9-based workflow for the elucidation of molecular targets of novel antitrypanosomal compounds, using a hypothetical candidate, "Antitrypanosomal Agent X," as an illustrative example.

The advent of CRISPR-Cas9 genome editing technology has revolutionized functional genomics in trypanosomatids, offering a powerful tool for rapid and efficient gene knockout and modification.[1][2][3] By generating a library of gene knockouts, researchers can identify which genetic modifications confer resistance to a specific compound, thereby pinpointing its likely target or pathway. This approach accelerates the often-arduous process of target deconvolution in phenotypic drug discovery.[4][5]